molecular formula C14H10ClIN2O4 B4052627 N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

Cat. No.: B4052627
M. Wt: 432.60 g/mol
InChI Key: QXMRLLQFKIJHOQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro, methoxy, and nitro group attached to a phenyl ring, along with an iodobenzamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O4/c1-22-13-7-12(18(20)21)9(15)6-11(13)17-14(19)8-4-2-3-5-10(8)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMRLLQFKIJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 5-chloro-2-methoxybenzamide to introduce the nitro group. This is followed by iodination to attach the iodine atom to the benzamide moiety. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The chloro, methoxy, and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups influence the compound’s reactivity and binding affinity. The iodine atom may also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
  • N-(5-chloro-2-methoxy-4-nitrophenyl)propanamide

Uniqueness

N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications where iodine’s reactivity and binding characteristics are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide
Reactant of Route 2
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N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

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